molecular formula C19H20N6O B2876328 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 2034287-44-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide

Cat. No.: B2876328
CAS No.: 2034287-44-8
M. Wt: 348.41
InChI Key: YKTHFQYFZJVUKM-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and pyrimidine rings, followed by their functionalization and coupling to form the final compound. Common synthetic routes include:

    Step 1: Synthesis of the imidazole ring through cyclization reactions involving aldehydes and amines.

    Step 2: Formation of the pyrimidine ring via condensation reactions between amidines and β-dicarbonyl compounds.

    Step 3: Coupling of the imidazole and pyrimidine rings using cross-coupling reactions, such as Suzuki or Heck reactions.

    Step 4: Introduction of the azetidine ring through nucleophilic substitution or ring-closing reactions.

    Step 5: Final functionalization to attach the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxylate: A closely related ester derivative with similar biological activities.

    1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxylic acid: An acid derivative with potential differences in solubility and reactivity.

    This compound analogs: Various analogs with modifications to the imidazole, pyrimidine, or azetidine rings, leading to differences in biological activity and pharmacokinetics.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-14(15-5-3-2-4-6-15)23-19(26)16-10-25(11-16)18-9-17(21-12-22-18)24-8-7-20-13-24/h2-9,12-14,16H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTHFQYFZJVUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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